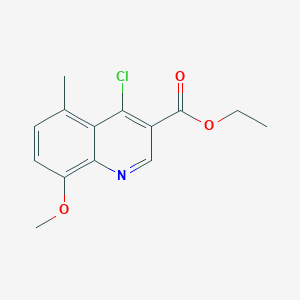

Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate

Description

Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate is a substituted quinoline derivative characterized by a chloro group at position 4, a methoxy group at position 8, a methyl group at position 5, and an ethyl carboxylate ester at position 2. Its molecular formula is C₁₄H₁₄ClNO₃, and it is referenced under CAS numbers such as 77156-83-3 (or synonyms like SCHEMBL11242887) .

Quinoline derivatives are often explored as intermediates in drug synthesis, particularly in antimalarial, antibacterial, and anticancer agents. The methoxy and methyl substituents in this compound likely enhance lipophilicity, influencing bioavailability and binding affinity to biological targets.

Properties

IUPAC Name |

ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c1-4-19-14(17)9-7-16-13-10(18-3)6-5-8(2)11(13)12(9)15/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWYSFNHIYGQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Substitution Reactions: The introduction of the chlorine, methoxy, and methyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using thionyl chloride, while methoxylation can be achieved using methanol in the presence of a catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Amino-substituted quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 4-Chloro-8-Methoxy-5-Methylquinoline-3-Carboxylate and Analogous Compounds

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups: The methoxy group in the target compound (electron-donating) contrasts with nitro or cyano groups in analogs (electron-withdrawing), altering electronic density on the quinoline ring. This impacts reactivity in electrophilic substitution and metal-catalyzed coupling reactions .

- Steric Hindrance : Methyl groups at positions 5 or 6 influence molecular conformation. For example, the 5-methyl substituent may hinder rotation around the C3-C4 bond, affecting binding to enzyme active sites .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic data (e.g., from SHELX-refined structures) reveal that methoxy and chloro substituents participate in C–H···O and Cl···π interactions, stabilizing crystal lattices . In contrast, nitro analogs exhibit stronger hydrogen bonds due to nitro’s polarity, leading to denser packing .

Pharmacological Potential

- Methoxy-Containing Derivatives : Methoxy groups are associated with enhanced blood-brain barrier penetration, making compounds like the target molecule candidates for neuroactive agents .

- Chloro vs. Fluoro Substitution: Fluoro analogs (e.g., Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate) often show improved metabolic stability due to fluorine’s resistance to oxidative degradation .

Biological Activity

Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in agriculture and medicine, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- A quinoline core that contributes to its biological activity.

- A chloro group at the 4-position, which may enhance its interaction with biological targets.

- A methoxy group at the 8-position, potentially influencing solubility and reactivity.

- An ethyl ester at the 3-carboxylate position, which may affect bioavailability and metabolic stability.

1. Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound has shown potential against various pathogens:

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria (e.g., E. coli) | Inhibition zones up to 25 mm | |

| Fungi | Moderate inhibition | |

| Viruses | Potential antiviral activity |

The compound's mechanism of action may involve disrupting cellular processes in microorganisms, although specific pathways remain to be fully elucidated.

2. Anticancer Activity

Quinoline derivatives, including this compound, have been evaluated for their anticancer properties. Notably, studies have reported:

- Cytotoxicity against cancer cell lines : The compound displayed IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7) suggesting significant potential as an anticancer agent .

The proposed mechanism includes interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

3. Antimalarial Activity

The compound's structure suggests potential antimalarial activity, similar to other quinoline derivatives known for their efficacy against Plasmodium species. Preliminary studies indicate that it may inhibit the growth of Plasmodium falciparum, although further research is required to confirm these effects .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of quinoline derivatives:

- A study demonstrated that modifications in the substituents on the quinoline nucleus significantly influenced both antimicrobial and anticancer activities. Compounds with increased lipophilicity exhibited enhanced activity against various pathogens .

- Another research project aimed at developing new quinoline-based hybrids showed promising results in vitro against multidrug-resistant strains of bacteria, indicating that structural modifications could lead to improved therapeutic agents .

Q & A

Basic: What are the common synthetic routes for Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitutions and cyclocondensation reactions. For example, α-acetyl-N-arylhydrazonoyl chlorides can react with 7,8-diaminoquinoline precursors in ethanol with triethylamine as a base, yielding the quinoline core . Optimization includes:

- Temperature Control: Maintain 60–80°C to balance reactivity and side-product formation.

- Solvent Selection: Ethanol or DMF improves solubility of nitro/azido intermediates.

- Catalysis: Triethylamine accelerates cyclization by deprotonation.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Reported yields range from 40% to 45% for analogous structures .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .

- NMR (¹H/¹³C): Assigns substituent positions (e.g., methoxy at δ 3.9–4.1 ppm; quinoline protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H]⁺ peaks for related esters at m/z 309–339) .

- X-ray Diffraction: Resolves crystal packing and confirms stereochemistry using SHELX or WinGX .

Basic: What safety protocols are recommended for handling this compound and its intermediates?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., chlorinated byproducts) .

- Spill Management: Neutralize acids/bases with appropriate absorbents (e.g., sodium bicarbonate for acidic spills) .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can structural ambiguities in crystallographic data be resolved for this compound?

Methodological Answer:

- Software Tools: SHELXL (for refinement) and WinGX (for data processing) validate bond lengths/angles against databases .

- Displacement Parameters: Anisotropic refinement in ORTEP visualizes thermal motion, distinguishing disorder from static asymmetry .

- Hydrogen Bonding: Graph set analysis (via PLATON) identifies recurring motifs (e.g., R₂²(8) rings) to confirm packing stability .

- Validation Checks: CIF files should report R1 < 5%, wR2 < 10%, and Δρmax/Δρmin < 0.5 eÅ⁻³ .

Advanced: How can contradictions in spectral data (e.g., NMR vs. MS) be addressed during characterization?

Methodological Answer:

- Dynamic Effects: Variable-temperature NMR resolves signal splitting caused by rotational barriers (e.g., ester group conformers) .

- Isotopic Labeling: ¹³C-labeled analogs differentiate overlapping signals in crowded regions (e.g., quinoline C3 vs. C4) .

- High-Resolution MS: Exact mass measurements (±0.001 Da) distinguish isobaric impurities (e.g., Cl vs. CH3 substitutions) .

- Complementary Techniques: X-ray crystallography overcomes limitations of solution-state NMR for rigid structures .

Advanced: What strategies are used to analyze hydrogen-bonding patterns and their impact on supramolecular assembly?

Methodological Answer:

- Graph Set Analysis: Classifies motifs (e.g., chains, rings) using Etter’s rules. For example, C=O···H-N interactions often form C(4) chains .

- Hirshfeld Surfaces: CrystalExplorer quantifies intermolecular contacts (e.g., Cl···H vs. O···H interactions) .

- DFT Calculations: Gaussian09 optimizes H-bond geometries and calculates interaction energies (e.g., −15 to −25 kJ/mol for O-H···N) .

- Thermal Analysis: DSC identifies phase transitions linked to H-bond network breakdown .

Advanced: What mechanistic insights guide the design of regioselective substitutions on the quinoline core?

Methodological Answer:

- Electronic Effects: Chlorine at C4 deactivates the ring, directing electrophiles to C5/C8. Methoxy at C8 enhances nucleophilicity at C5 via resonance .

- Steric Maps: Mercury software visualizes steric hindrance (e.g., C7-methyl blocks substitutions at C6) .

- Kinetic Studies: UV-Vis monitors intermediate stability; faster cyclization correlates with electron-withdrawing groups at C3 .

- Computational Modeling: MD simulations predict transition states for SNAr reactions, optimizing leaving-group selection (e.g., Br vs. Cl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.